molecular formula C9H13ClN2O2 B2733901 6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one CAS No. 2411307-49-6

6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one

Cat. No. B2733901
M. Wt: 216.67
InChI Key: SDSLJSUYBAQJSU-UHFFFAOYSA-N
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Description

Pyridine and pyrrolidine rings are common structures in medicinal chemistry . They are often used to design compounds with a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of pyridine and pyrrolidine compounds can be modified by adding different functional groups . This allows medicinal chemists to explore the pharmacophore space efficiently .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one” are not available, pyridine and pyrrolidine compounds can undergo various chemical reactions to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine compounds can be influenced by the presence of different functional groups . For example, the presence of a pyridine nucleus can improve water solubility due to its poor basicity .

Safety And Hazards

The safety and hazards associated with pyridine and pyrrolidine compounds can vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future research directions in the field of pyridine and pyrrolidine compounds could involve designing new compounds with improved therapeutic properties . This could be achieved by modifying the molecular structure and exploring different synthetic strategies .

properties

IUPAC Name

6-(2-chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c10-3-9(14)12-4-6-1-2-8(13)11-7(6)5-12/h6-7H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSLJSUYBAQJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1CN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chloroacetyl)-octahydro-1H-pyrrolo[3,4-b]pyridin-2-one

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